molecular formula C12H11BrN2 B1475494 4-Bromo-6-(4-ethylphenyl)pyrimidine CAS No. 1595938-46-7

4-Bromo-6-(4-ethylphenyl)pyrimidine

Cat. No. B1475494
M. Wt: 263.13 g/mol
InChI Key: COKDHRSULPCUIF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at 1 and 3 positions . The specific molecular structure of “4-Bromo-6-(4-ethylphenyl)pyrimidine” would include a bromine atom at the 4th position and an ethylphenyl group at the 6th position of the pyrimidine ring.

Scientific Research Applications

Antiviral Applications

One study focused on the synthesis of 5-substituted-2,4-diaminopyrimidine derivatives, exploring their potential as antiviral agents. While these compounds showed limited efficacy against DNA viruses, they exhibited significant inhibitory activity against retroviruses, highlighting the potential use of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).

Nonlinear Optical (NLO) Properties

Another area of application involves the investigation of the structural parameters and NLO properties of pyrimidine derivatives. A comparative study between theoretical (DFT/TDDFT) and experimental analyses revealed that these compounds exhibit promising applications in NLO and optoelectronic fields, indicating their utility in high-tech applications (Hussain et al., 2020).

Synthetic Methodologies for Pharmaceutical Intermediates

Research into the synthesis of pyrimidine compounds as intermediates for pharmaceutical applications has led to the development of rapid synthetic methods. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been identified as an important intermediate in the synthesis of pyrimidines, showcasing the utility of bromo-substituted pyrimidines in pharmaceutical synthesis (Hou et al., 2016).

Chemical Reaction Studies

The versatility of pyrimidine derivatives has also been explored in the context of various chemical reactions, including palladium-catalyzed arylations and alkynylations. These reactions are crucial for the development of novel immunomodulatory compounds with potential anticancer properties, indicating the broad applicability of pyrimidine derivatives in medicinal chemistry (Hannah et al., 2000).

Safety And Hazards

Based on the safety data sheet of a similar compound, “5-Bromo-4-(4-ethylphenyl)pyrimidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

4-bromo-6-(4-ethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-2-9-3-5-10(6-4-9)11-7-12(13)15-8-14-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKDHRSULPCUIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-(4-ethylphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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